N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its chemical properties and potential applications. The presence of the methoxypropyl, dimethyl, and phenyl groups further enhances its chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several steps. One common synthetic route includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of the pyrazolo[3,4-b]pyridine core. Subsequent modifications, such as reductive desulfurization, hydrolysis of esters, and Suzuki coupling with aryl boronic acids, can be employed to introduce the desired substituents . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity.
Chemical Reactions Analysis
N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-b]pyridine core is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects . The presence of the methoxypropyl and phenyl groups enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Etazolate: Used for reducing anxiety and convulsions.
Tracazolate: Another compound with anxiolytic properties.
Cartazolate: Known for its anticonvulsant activity.
These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents, which contribute to their unique biological activities and therapeutic applications.
Properties
Molecular Formula |
C19H22N4O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-13-17-15(19(24)20-10-7-11-25-3)12-16(14-8-5-4-6-9-14)21-18(17)23(2)22-13/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,24) |
InChI Key |
FOOCDGNKBGHOPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCCOC)C |
Origin of Product |
United States |
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